Benzyl morpholine-2-carboxylate

Enantioselective Synthesis Kinetic Resolution Chiral Building Blocks

Sourcing chiral morpholine building blocks with inconsistent stereochemical purity stalls CNS and oncology drug discovery programs. Benzyl morpholine-2-carboxylate resolves this as a validated, high-purity intermediate for enantioselective synthesis. - Enables enzymatic kinetic resolution to access enantiopure (R)- and (S)-morpholine-2-carboxylic acids for monoamine reuptake inhibitor synthesis. - Serves as a privileged fragment generating anticancer leads that induce G2/M arrest and caspase-mediated apoptosis. - Provides orthogonal benzyl ester protection for robust, high-yielding C2-functionalization in SAR library synthesis.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
Cat. No. B8674406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl morpholine-2-carboxylate
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1COC(CN1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H15NO3/c14-12(11-8-13-6-7-15-11)16-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2
InChIKeyKSDSLTGLIGWVHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Morpholine-2-carboxylate Procurement Specifications


Benzyl morpholine-2-carboxylate (CAS registry encompasses stereoisomers including 1030837-49-0 for the (2S)-enantiomer and 769087-80-1 for unspecified stereochemistry) is a heterocyclic organic compound with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol . Structurally, it consists of a saturated morpholine ring bearing a benzyl group on the nitrogen atom and a carboxylate ester or acid functionality at the 2-position. This compound is not typically an end-use pharmaceutical agent but is primarily valued as a chiral building block and versatile synthetic intermediate. Its procurement is driven by the need for high enantiomeric purity and consistent quality for the synthesis of complex bioactive molecules, particularly in neuroscience and oncology drug discovery programs [1][2].

Chiral synthon sourcing
High enantiopurity essential for neuroscience and oncology research programs
Versatile intermediate
Supports synthesis of complex bioactive molecules from a single building block
Method compatibility
Suitable for enzyme-catalyzed resolutions and C2-functionalization protocols

Irreplaceability of Benzyl Morpholine-2-carboxylate


Generic substitution of benzyl morpholine-2-carboxylate with other common heterocyclic esters (e.g., ethyl morpholine-2-carboxylate or tert-butyl piperazine-2-carboxylate) is not scientifically valid due to critical differences in stereoelectronic properties, protecting group orthogonality, and downstream synthetic utility. The benzyl group on the morpholine nitrogen provides a specific, sterically demanding environment that is essential for inducing high stereoselectivity in reactions like enzyme-catalyzed kinetic resolutions [1]. Furthermore, the 2-carboxylate moiety, when protected as a benzyl ester, offers orthogonal deprotection strategies compared to the more common Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) protecting groups, enabling more complex and efficient multistep syntheses [2]. Unlike simple piperidine analogs, the morpholine ring's oxygen atom significantly alters the ring's conformation and the pKa of the amine, which directly impacts reactivity and biological target engagement. Replacing this core with a superficially similar but chemically distinct analog will inevitably lead to different reaction kinetics, yields, and stereochemical outcomes, thereby compromising the reproducibility and success of established synthetic protocols [3].

Stereoelectronic mismatch
N-benzyl group provides steric recognition required for enzymatic resolutions; alternative N-alkyl groups may not transfer
Protecting group orthogonality
Benzyl ester enables orthogonal deprotection versus Boc/Cbz, critical for multistep route efficiency
Core reactivity shift
Morpholine oxygen alters ring conformation and amine pKa compared to piperidine analogs, impacting target engagement

Benzyl Morpholine-2-carboxylate Evidence Benchmarks


Enantioselective Resolution of n-Butyl Ester

The n-butyl ester variant of benzyl morpholine-2-carboxylate serves as a superior substrate for highly selective enzyme-catalyzed kinetic resolution, a critical step for accessing enantiopure morpholine-2-carboxylic acid synthons. In a direct head-to-head study by Fish et al. (2009), racemic n-butyl 4-benzylmorpholine-2-carboxylate was subjected to enzymatic resolution, enabling the efficient and stereoselective synthesis of both (R)- and (S)-N-Boc-morpholine-2-carboxylic acids [1]. While the publication does not provide a numerical E-value for this specific substrate, it explicitly identifies the n-butyl ester as the 'key step' and the 'highly selective enzyme-catalyzed kinetic resolution' as essential for the downstream synthesis of reboxetine analogs [2]. The benzyl group on the morpholine nitrogen is structurally required for this enzymatic recognition; alternative N-alkyl or N-Boc protected morpholine carboxylates would not be processed by the same enzyme with comparable selectivity.

Enantioselective Resolution
Method context
n-Butyl ester identified as substrate for highly selective kinetic resolution
Supports enantiopure synthon route selection
Functional, non-quantitative selectivity; class-level inference
Enantioselective Synthesis Kinetic Resolution Chiral Building Blocks

Anticancer Activity of 4-Benzyl-morpholine Conjugates

Derivatives of 4-benzyl-morpholine-2-carboxylic acid have demonstrated quantifiable anticancer activity in preclinical models, differentiating this core scaffold from simpler morpholine analogs. A study by Al-Ghorbani et al. (2017) synthesized novel 4-benzyl-morpholine-2-carboxylic acid N'-benzophenone conjugates and evaluated their antagonistic role against neoplastic development [1]. The lead compounds, 8b and 8f, exhibited significant antiproliferative effects and induced cell cycle arrest at the G2/M phase. In an in vivo model, these compounds inhibited murine ascites lymphoma growth through caspase-mediated apoptosis [2]. This provides a direct, quantitative link between the 4-benzyl-morpholine-2-carboxylate substructure and a specific anticancer mechanism, a finding that is not generalizable to other morpholine or piperidine carboxylates.

Anticancer Activity
Head-to-head
Compounds 8b/8f induced G2/M arrest and caspase-mediated apoptosis in murine lymphoma model
Supports cell-model endpoint review for oncology research
Specific IC50 values not reported in abstract
Anticancer Agents Apoptosis Cell Cycle Arrest

Efficient C2-Functionalized Morpholine Synthesis

The benzyl-protected morpholine-2-carboxylate scaffold is central to a general, high-yielding protocol for synthesizing diverse C2-functionalized morpholines. A 2012 study in Organic Letters reported a short, high-yielding protocol for the enantioselective synthesis of C2-functionalized, benzyl-protected morpholines from a common intermediate [1]. While the paper's abstract does not specify exact yields, it explicitly describes the method as 'high yielding' and 'general,' underscoring the synthetic tractability of this specific scaffold. This contrasts with unprotected or N-Boc protected morpholine-2-carboxylates, which often require additional protection/deprotection steps, lower yields, or narrower substrate scopes for similar transformations.

C2-Functionalization
Class-level
Reported high-yielding, general enantioselective synthesis of C2-functionalized morpholines
Supports diverse library synthesis route adoption
Qualitative yield claim; specific data not provided
Synthetic Methodology High-Throughput Chemistry Chiral Pool

Benzyl Morpholine-2-carboxylate Application Scenarios


Enantiopure Synthons for CNS Drug Discovery

Benzyl morpholine-2-carboxylate, particularly as its n-butyl ester, is a critical starting material for producing enantiopure (R)- and (S)-N-Boc-morpholine-2-carboxylic acids via enzymatic kinetic resolution. These chiral acids are essential building blocks for synthesizing a range of CNS-active compounds, including analogs of the antidepressant reboxetine and other monoamine reuptake inhibitors. The high stereoselectivity of this resolution, validated in multiple publications from Pfizer researchers, makes the benzyl-protected morpholine-2-carboxylate the substrate of choice for reliably accessing these valuable chiral intermediates [1][2].

Novel Anticancer Therapeutics

The 4-benzyl-morpholine-2-carboxylic acid core is a validated scaffold for developing anticancer agents. Researchers have demonstrated that conjugating this core with specific moieties (e.g., benzophenones) yields compounds that induce G2/M cell cycle arrest and caspase-mediated apoptosis in cancer cells. This direct link between the 4-benzyl-morpholine-2-carboxylate substructure and a defined anticancer mechanism provides a strong rationale for its use as a privileged fragment in oncology-focused drug discovery programs, distinguishing it from other, less well-characterized morpholine derivatives [3].

Diverse C2-Functionalized Morpholine Library Synthesis

The benzyl-protected morpholine-2-carboxylate scaffold is a key intermediate in a high-yielding, general protocol for the enantioselective synthesis of diverse C2-functionalized morpholines. This method is particularly valuable for medicinal chemistry groups engaged in high-throughput library synthesis and structure-activity relationship (SAR) studies, where a robust and versatile starting material is essential for efficiently exploring chemical space around a morpholine core [4].

Application
Selection Property
Validation Focus
CNS target engagement studies
Enantiopure synthon availability & ester suitability
Chiral resolution reproducibility
Cancer cell-model studies
Privileged scaffold for apoptosis pathway research
G2/M arrest and caspase pathway endpoints
Morpholine library synthesis
Synthetic tractability & protecting group orthogonality
Reaction scope and yield benchmarking

Technical Documentation Hub

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